Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties .
Preparation Methods
The synthesis of Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps. One common method includes the use of a metal-free approach for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles, followed by a series of chemoselective double cyanation reactions . The reaction conditions typically involve the use of specific reagents and solvents to ensure high yields and functional group tolerance .
Chemical Reactions Analysis
Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate: This compound has a similar structure but differs in its core pyrrolo[1,2-a]quinoline scaffold.
Other pyrrolo[1,2-c]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties .
Biological Activity
Ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-81-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This detailed article examines its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C25H22N2O4
- Molecular Weight : 414.45 g/mol
- InChIKey : FQCHJPDSLWPMIG-UHFFFAOYSA-N
- SMILES : C1=NC(C2=CC=CC=C2OC)=CC2=C(C(OCC)=O)C=C(C(=O)C3=CC=C(C)C=C3)N12
The compound exhibits a range of biological activities attributed to its structural features, particularly the pyrrolo[1,2-c]pyrimidine core, which is known for its pharmacological properties. The mechanism of action is primarily linked to:
- Inhibition of Enzyme Activity : It has been shown to inhibit specific kinases involved in signaling pathways that regulate cell growth and proliferation.
- Antioxidant Properties : The presence of methoxy and carbonyl groups contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM across different cell types .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : Studies showed that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating potential for treating inflammatory diseases .
Antifibrotic Activity
Research indicates that this compound may play a role in antifibrotic therapies:
- Collagen Synthesis Inhibition : In vitro experiments revealed that it effectively inhibited collagen synthesis in hepatic stellate cells, suggesting its utility in treating liver fibrosis .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound:
Properties
CAS No. |
302912-81-8 |
---|---|
Molecular Formula |
C25H22N2O4 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 3-(2-methoxyphenyl)-7-(4-methylbenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H22N2O4/c1-4-31-25(29)19-13-22(24(28)17-11-9-16(2)10-12-17)27-15-26-20(14-21(19)27)18-7-5-6-8-23(18)30-3/h5-15H,4H2,1-3H3 |
InChI Key |
FQCHJPDSLWPMIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4OC |
Origin of Product |
United States |
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